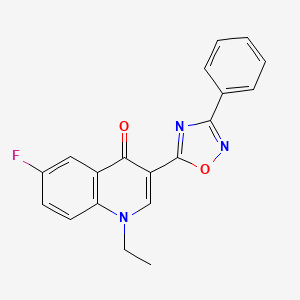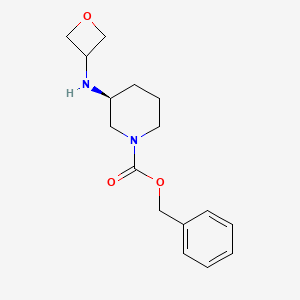![molecular formula C17H17NO8S B2577776 Acide (2-(2-((benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-diméthoxyphényl)acétique CAS No. 1797781-96-4](/img/structure/B2577776.png)
Acide (2-(2-((benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-diméthoxyphényl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid is an organic compound that features a complex structure with multiple functional groups, including a benzo[d]1,3-dioxolan ring, a sulfonamide group, and a dimethoxyphenyl moiety
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these activities could lead to the development of new therapeutic agents.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid typically involves multiple steps:
Formation of the Benzo[d]1,3-dioxolan Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the dioxolan ring.
Introduction of the Sulfonamide Group: The benzo[d]1,3-dioxolan derivative is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide by reaction with an amine.
Attachment of the Dimethoxyphenyl Group: The sulfonamide intermediate is then coupled with a dimethoxyphenyl acetic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Mécanisme D'action
The mechanism of action of 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzymes or blocking receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]1,3-dioxole derivatives: These compounds share the dioxolan ring and may have similar chemical properties.
Sulfonamide derivatives: Compounds with the sulfonamide group are widely studied for their biological activities.
Dimethoxyphenyl derivatives: These compounds are known for their diverse chemical reactivity and potential biological activities.
Uniqueness
What sets 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid apart is the combination of these functional groups in a single molecule, which may confer unique chemical reactivity and biological activity not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylsulfamoyl)-4,5-dimethoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO8S/c1-23-13-5-10(6-17(19)20)16(8-14(13)24-2)27(21,22)18-11-3-4-12-15(7-11)26-9-25-12/h3-5,7-8,18H,6,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYKOHFBBFENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide](/img/structure/B2577698.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577699.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2577701.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2577703.png)
![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2577704.png)

![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2577706.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2577707.png)





